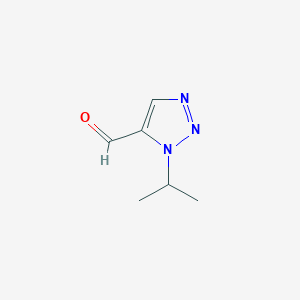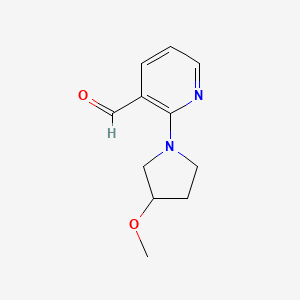
4-Ethyl-2-(1-methylcyclopropyl)pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-2-(1-methylcyclopropyl)pyrimidine-5-carboxylic acid is an organic compound with the molecular formula C11H14N2O2. This compound belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(1-methylcyclopropyl)pyrimidine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of pyrimidine with ethyl and methylcyclopropyl groups under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise addition of reagents, temperature control, and purification steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-2-(1-methylcyclopropyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-Ethyl-2-(1-methylcyclopropyl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-2-(1-methylcyclopropyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of inflammatory mediators, thereby reducing inflammation.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid: Similar in structure but contains a trifluoromethyl group instead of an ethyl group.
4-Methyl-2-(1-methylcyclopropyl)pyrimidine-5-carboxylic acid: Similar but has a methyl group instead of an ethyl group.
Uniqueness
4-Ethyl-2-(1-methylcyclopropyl)pyrimidine-5-carboxylic acid is unique due to its specific ethyl and methylcyclopropyl substitutions, which may confer distinct biological activities and chemical properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
4-ethyl-2-(1-methylcyclopropyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c1-3-8-7(9(14)15)6-12-10(13-8)11(2)4-5-11/h6H,3-5H2,1-2H3,(H,14,15) |
Clave InChI |
PWDIOQYLQPMVAH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=NC=C1C(=O)O)C2(CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



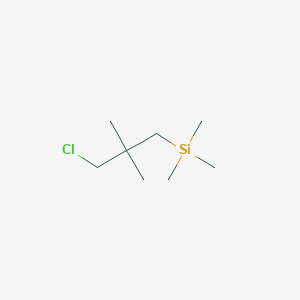
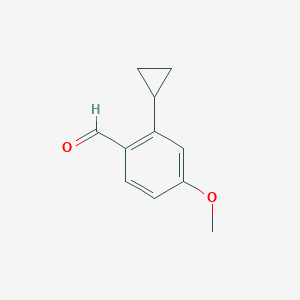
![1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2-methylpropan-1-one](/img/structure/B13156448.png)

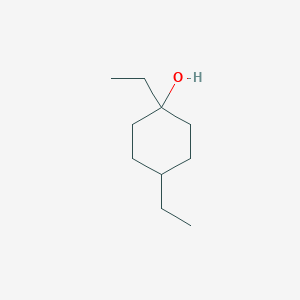
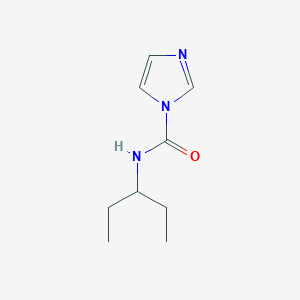
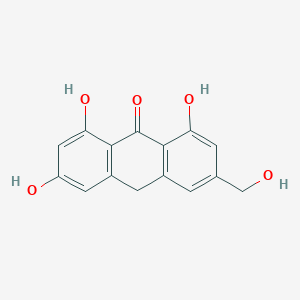

![Tert-butyl 4-(aminomethyl)-4-[ethyl(propyl)amino]piperidine-1-carboxylate](/img/structure/B13156486.png)
